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Compound of Interest

Compound Name: TAT-Gap19

Cat. No.: B561602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery,

development, and application of TAT-Gap19, a specific inhibitor of Connexin 43 (Cx43)

hemichannels. This document details its mechanism of action, summarizes key quantitative

data, outlines experimental protocols, and visualizes relevant biological pathways to support its

use in research and drug development.

Introduction: The Discovery of a Selective Tool
Connexin 43 (Cx43) is a ubiquitously expressed protein that forms two types of channels: gap

junction channels, which facilitate direct intercellular communication, and hemichannels, which

provide a conduit for exchange between the cytoplasm and the extracellular space.[1][2] While

gap junctions are crucial for physiological coordination, the opening of hemichannels is often

associated with pathological conditions. The challenge for researchers has been to selectively

inhibit hemichannels without disrupting essential gap junction communication.

Gap19, a nonapeptide with the sequence KQIEIKKFK, was identified as a mimetic peptide

derived from the cytoplasmic loop of Cx43.[3][4] Its mechanism of action involves binding to the

C-terminal tail of Cx43, which is a crucial interaction for hemichannel opening but not for the

maintenance of gap junctions.[3][5] To enhance its cellular uptake and in vivo efficacy, Gap19

was conjugated to the cell-penetrating transactivator of transcription (TAT) peptide from HIV,

creating TAT-Gap19 (YGRKKRRQRRR-KQIEIKKFK).[3][6] This modification significantly
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increases its membrane permeability, allowing for effective intracellular delivery and potent,

selective inhibition of Cx43 hemichannels.[3][5]

Mechanism of Action
TAT-Gap19 exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43

hemichannel opening. The peptide enters the cell, facilitated by the TAT sequence, and

intracellularly binds to the C-terminal tail of Cx43.[2][5] This binding disrupts the interaction

between the cytoplasmic loop and the C-terminal tail, a conformational change necessary for

hemichannel opening.[3] Consequently, TAT-Gap19 effectively blocks the pathological release

of molecules like ATP and D-serine, and the influx of ions such as Ca2+, without affecting the

intercellular passage of molecules through gap junctions.[5][7] This selectivity makes TAT-
Gap19 a valuable tool for dissecting the specific roles of Cx43 hemichannels in various

physiological and pathological processes.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of TAT-Gap19, providing a

reference for its potency and application in various experimental settings.

Table 1: Inhibitory Potency of TAT-Gap19

Parameter Value Cell/System Reference

IC50 ~7 µM C6 cells [3][6][8]

Half-maximal

inhibition (glutamate-

triggered ATP release)

~142 µM Astrocyte cultures [2]

Half-maximal

inhibition (zero

extracellular Ca2+)

~250 µM Brain slices [2]

Table 2: In Vivo Administration and Efficacy
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Administration
Route

Dosage Animal Model
Observed
Effect

Reference

Intravenous (tail

vein)
55 mg/kg Mice

Detection in

brain

parenchyma

after 24 hours

[2][3][9][10]

Intraperitoneal
1 mg/kg/day

(osmotic pump)

Mice (liver

fibrosis model)

Decreased

collagen

deposition

[9][10]

Intraperitoneal 25 mg/kg
Mice (stroke

model)
Neuroprotection [11][12]

Intracerebroventr

icular
300 µg/kg

Mice (stroke

model)

Reduced infarct

volume and

neurological

deficits

[11][12]

Experimental Protocols
This section provides detailed methodologies for key experiments involving TAT-Gap19.

Dye Uptake Assay for Hemichannel Activity
This assay measures the influx of a fluorescent dye into cells, which is indicative of open

hemichannels.

Cell Seeding: Plate cells (e.g., TICAE or TIME endothelial cells) in a 24-well plate at a

density of 1.5 x 10^5 cells/well. Allow cells to reach 100% confluence (approximately 3 days).

[5]

Treatment: 30 minutes prior to inducing hemichannel opening (e.g., by X-ray exposure),

replace the medium with fresh medium with or without 100 µM TAT-Gap19.[5]

Dye Incubation: At the desired time point post-stimulation (e.g., 6 and 72 hours), wash the

cells twice with HBSS supplemented with 25 mM HEPES. Subsequently, incubate the cells

with 200 µM dextran fluorescein (10 kDa) dissolved in HBSS-HEPES.[5]
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Analysis: After incubation, wash the cells to remove excess dye and quantify the intracellular

fluorescence using a fluorescence microscope or plate reader. A reduction in fluorescence in

TAT-Gap19-treated cells indicates inhibition of hemichannel-mediated dye uptake.

Cytokine Detection Assay
This protocol is used to measure the release of inflammatory cytokines from cells.

Cell Seeding: Seed cells (e.g., TICAE and TIME cells) in a 6-well plate at a density of 2.5 x

10^5 cells/well and grow to 100% confluence.[5]

Treatment: 30 minutes before stimulation (e.g., X-ray exposure), refresh the medium with or

without 100 µM TAT-Gap19.[5]

Supernatant Collection: Collect the cell culture supernatant at various time points post-

stimulation (e.g., 24, 48, 72 hours, and 7 days). For longer time points, the medium should

be changed, with fresh TAT-Gap19 added to the treatment group.[5]

Analysis: Analyze the collected supernatant for the concentration of specific cytokines (e.g.,

IL-6, IL-8, MCP-1) using standard techniques such as ELISA or multiplex bead-based

assays.

In Vivo Administration and Brain Penetration Analysis
This protocol describes the systemic administration of TAT-Gap19 and subsequent detection in

the brain.

Administration: For intravenous administration, inject 55 mg/kg of TAT-Gap19 via the tail vein

of the animal (e.g., C57Bl6 male mice).[2][3]

Tissue Collection: 24 hours post-injection, deeply anesthetize the animal and transcardially

perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).[3] Remove the brain

and snap-freeze it in liquid nitrogen-cooled isopentane.[3]

Immunohistochemistry:

Cryostat-section the brain into 25 µm thick coronal sections and mount them on

microscope slides.[3]
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Fix the sections with 4% paraformaldehyde.[3]

Permeabilize the tissue with 0.2% Triton X-100 in PBS.[3]

Block non-specific binding with 10% normal goat serum in PBS containing 0.05% Triton X-

100.[3]

Incubate overnight at 4°C with a primary antibody against the TAT sequence (e.g., 1:50

dilution).[3]

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa 488-

conjugated anti-mouse IgG, 1:200 dilution).[3]

Counterstain nuclei with DAPI.[3]

Analysis: Acquire images using a fluorescence microscope. The presence of the fluorescent

signal in the brain parenchyma indicates that TAT-Gap19 has crossed the blood-brain

barrier.[3]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to TAT-Gap19.
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TAT-Gap19 Mechanism of Action
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Caption: Mechanism of TAT-Gap19 action on Cx43 hemichannels.
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Experimental Workflow: In Vivo Brain Penetration

Start

Inject TAT-Gap19 (55 mg/kg, i.v.)
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Caption: Workflow for assessing TAT-Gap19 brain penetration.
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Cellular Effects of Cx43 Hemichannel Opening and TAT-Gap19 Inhibition
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Caption: Downstream effects of Cx43 hemichannel opening and TAT-Gap19 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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